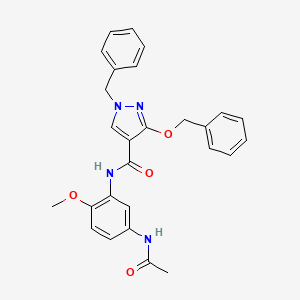
1-benzyl-3-(benzyloxy)-N-(5-acetamido-2-methoxyphenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-(benzyloxy)-N-(5-acetamido-2-methoxyphenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-benzyl-3-(benzyloxy)-N-(5-acetamido-2-methoxyphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on antiviral properties, enzyme inhibition, and cytotoxicity.
Chemical Structure and Properties
The molecular formula of the compound is C26H24N5O4, with a molecular weight of 538.01 g/mol. The structure features a pyrazole core substituted with various functional groups, including benzyloxy and acetamido moieties, which contribute to its biological activities.
Biological Activity Overview
The compound has been studied for its diverse biological activities, particularly in the context of viral infections and enzyme inhibition.
Antiviral Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viruses, including:
- HIV : Compounds demonstrated EC50 values ranging from 5–28 μM against HIV replication .
- HCV : A related pyrazole derivative reduced RNA colony counts by 82% at a concentration of 7 μM .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes:
- Acetylcholinesterase : The compound exhibits notable acetylcholinesterase inhibitory activity, which is crucial for managing conditions like Alzheimer's disease. IC50 values for related compounds suggest strong potential in this area .
Cytotoxicity
Cytotoxicity studies are essential to evaluate the safety profile of the compound. Initial findings suggest that while some derivatives show promising antiviral activity, they also exhibit varying degrees of cytotoxicity depending on their structure and substituents. For example, certain pyrazole derivatives demonstrated lower cytotoxicity compared to standard antiviral agents like ribavirin .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of pyrazole derivatives:
- Study on Pyrazole Derivatives : This study synthesized various benzyl-substituted pyrazole derivatives and assessed their antiviral activities against RSV and HCV. The findings indicated that structural modifications significantly influenced antiviral potency .
- Acetylcholinesterase Inhibition Study : A series of novel symmetric sulfamides were tested for their acetylcholinesterase inhibitory activities. The study revealed that certain structural features enhance inhibitory effects, indicating potential pathways for drug development targeting neurodegenerative diseases .
Propriétés
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-1-benzyl-3-phenylmethoxypyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-19(32)28-22-13-14-25(34-2)24(15-22)29-26(33)23-17-31(16-20-9-5-3-6-10-20)30-27(23)35-18-21-11-7-4-8-12-21/h3-15,17H,16,18H2,1-2H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJMJVRSANEYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













